Carfilzomib Impurity 13 (hydrochloride) is identified as a potential impurity in commercial preparations of Carfilzomib, a second-generation proteasome inhibitor primarily used in the treatment of multiple myeloma. The chemical compound is recognized by its CAS number 2319881-95-1 and has a molecular formula of C16H22N2O4 • HCl, with a molecular weight of 342.8 g/mol. This impurity is significant in pharmaceutical formulations, where maintaining purity is crucial for efficacy and safety .
Carfilzomib itself is derived from epoxomicin, a natural product known for its proteasome inhibition properties. Carfilzomib Impurity 13 (hydrochloride) is classified under the category of pharmaceutical impurities and is specifically noted for its role in research applications rather than therapeutic use. It is primarily utilized in analytical chemistry to assess the purity of Carfilzomib preparations .
The synthesis of Carfilzomib Impurity 13 involves complex organic reactions typically associated with peptide synthesis and modifications. The impurity can arise during the manufacturing process of Carfilzomib, particularly through side reactions such as epoxide ring opening or during the purification stages where specific conditions may lead to the formation of this impurity .
The technical details surrounding its synthesis include:
The molecular structure of Carfilzomib Impurity 13 (hydrochloride) can be depicted as follows:
This structure indicates a complex arrangement typical of peptide derivatives, with functional groups that contribute to its biological activity.
Carfilzomib Impurity 13 can participate in various chemical reactions typical of amides and carboxylic acids. These include:
The technical details involve monitoring reaction conditions closely to prevent further degradation or transformation into unwanted by-products .
Data indicates that Carfilzomib has an IC50 value against the chymotrypsin-like β5 subunit at approximately 5.2 nM, suggesting potent activity even at low concentrations .
Relevant data suggests that maintaining optimal storage conditions is essential for preserving its chemical properties .
Carfilzomib Impurity 13 (hydrochloride) serves primarily as a reference standard in analytical chemistry for:
Its role as a reference compound is critical in developing analytical methods such as high-performance liquid chromatography (HPLC) to quantify impurities in drug formulations .
Carfilzomib Impurity 13 hydrochloride is formally identified by the CAS Registry Number 2319881-95-1 and represents a monohydrochloride salt of a key degradation fragment derived from the proteasome inhibitor carfilzomib. Its molecular formula is C₁₆H₂₂N₂O₄·HCl, with a molecular weight of 342.8 g/mol (free base: 306.36 g/mol; HCl component: 36.46 g/mol) [1] [3].
The systematic IUPAC name is:(S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, hydrochloride (1:1) [1].
This nomenclature explicitly defines the compound’s stereochemistry at the C2 position (S-configuration), the presence of a morpholinoacetamide group, and the 4-phenylbutanoic acid backbone. The hydrochloride salt designation indicates a 1:1 stoichiometry between the organic acid and hydrochloric acid. Alternative chemical names include:
Table 1: Molecular Identity of Carfilzomib Impurity 13 (Hydrochloride)
Property | Value |
---|---|
CAS Registry Number | 2319881-95-1 |
Molecular Formula | C₁₆H₂₂N₂O₄·HCl |
Molecular Weight | 342.8 g/mol |
IUPAC Name | (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, hydrochloride (1:1) |
Synonyms | alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride; Carfilzomib Impurity 13 HCl |
SMILES | O=C(O)CCCC1=CC=CC=C1NC(CN2CCOCC2)=O.[H]Cl |
InChI | InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14-6-2-1-4-13(14)5-3-7-16(20)21;/h1-2,4,6H,3,5,7-12H2,(H,17,19)(H,20,21);1H |
No experimental single-crystal X-ray diffraction data for Carfilzomib Impurity 13 hydrochloride is currently available in public scientific literature or patent disclosures. Nevertheless, its stereochemical integrity at the chiral center (Cα of the phenylbutanoic acid moiety) is unambiguously preserved as (S)-configuration during its formation, consistent with the parent drug’s stereochemistry [1] [5].
The hydrochloride salt formation significantly influences solid-state properties:
Table 2: Knowledge Gaps in Crystallographic Characterization
Parameter | Status | Implications |
---|---|---|
Crystal System | Not determined | Unknown unit cell parameters and packing geometry |
Salt stoichiometry | Confirmed 1:1 (HCl:base) via formula | Predictable solubility and dissociation behavior |
Hydrate/solvate forms | Undocumented | Potential variability in reference material properties |
Melting point | Not reported | Limited thermal characterization data |
Carfilzomib Impurity 13 hydrochloride is structurally distinct from the parent drug carfilzomib (molecular weight: 719.9 g/mol) through the loss of the C-terminal epoxyketone-containing peptide chain:
Ionization state: The hydrochloride salt form of Impurity 13 contrasts with carfilzomib’s free base form under standard conditions.
Degradation origin: This impurity forms primarily under basic hydrolytic stress (0.01 N NaOH, 60°C), where peptide bond cleavage occurs at the Leu-Phe junction. The reaction yields Impurity 13 (as free acid or salt) and a C-terminal leucine-epoxyketone fragment. Acidic conditions also generate related fragments through alternative cleavage pathways [2].
Table 3: Structural Comparison with Carfilzomib
Structural Feature | Carfilzomib Impurity 13 HCl | Carfilzomib (Parent Drug) |
---|---|---|
Molecular backbone | Dipeptide fragment (Morpholineacetamide-Phe) | Tetrapeptide epoxyketone |
Reactive pharmacophore | Absent | Epoxyketone (irreversible proteasome binding) |
Molecular weight | 342.8 g/mol | 719.9 g/mol |
Key functional groups | Carboxylic acid, amide, tertiary amine (salt) | Epoxyketone, multiple amides, secondary amine |
Origin in stress studies | Base hydrolysis (major route) | Stable under neutral conditions |
Nuclear Magnetic Resonance (NMR) Spectroscopy:Complete 1H and 13C NMR assignments have been achieved using a 400 MHz spectrometer in DMSO-d₆. Critical resonances include:
2D NMR techniques (gDQCOSY, gHSQC, gHMBC) confirm connectivity:
High-Resolution Mass Spectrometry (HR-MS):Positive mode ESI-HRMS shows:
Fourier-Transform Infrared (FT-IR) Spectroscopy:Key vibrational bands (KBr pellet):
Ultraviolet-Visible (UV-Vis) Spectroscopy:Dominant π→π* transitions yield:
Table 4: Key Spectroscopic Signatures
Technique | Key Assignments | Structural Significance |
---|---|---|
1H NMR | δ 8.3 (d, J=7.8 Hz, 1H, NH); δ 4.2 (m, 1H, CHα); δ 3.55 (m, 4H, N-CH₂ morpholine) | Confirms amide linkage and chiral center configuration |
13C NMR | δ 174.5 (COOH); δ 165.5 (CONH); δ 138.2 (Cipso-Ph); δ 66.2, 53.8 (morpholine) | Verifies carbonyl types and aromatic/quaternary carbons |
HR-MS | [M+H]+ m/z 307.1653 (Δ 1.3 ppm) | Confirms molecular formula and fragmentation pattern |
FT-IR | 1715 cm⁻¹ (νC=O acid); 1645 cm⁻¹ (νC=O amide); 1405 cm⁻¹ (νC-N+) | Distinguishes acid/amide and confirms salt formation |
UV-Vis | λmax 210 nm (π→π*); λ257 (shoulder, phenyl) | Supports chromophore identification for HPLC detection |
Carfilzomib Impurity 13 hydrochloride is a qualified reference standard with critical roles in:
Commercial supplies (e.g., Cayman Chemical, TLC Standards) provide ≥95% purity grades with structure elucidation reports (SER), ensuring traceability for pharmaceutical analysis. Storage at –20°C maintains stability during distribution and use [3] [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8